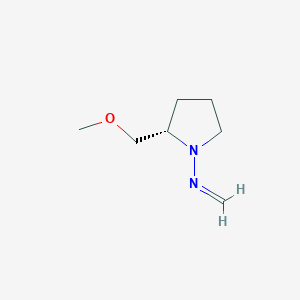
(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both methoxymethyl and methylideneamino groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methylideneamino Formation: The methylideneamino group is introduced through a reaction with formaldehyde and an amine source under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-2-Methoxymethyl-1-methylideneamino-pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methoxymethyl-1-methylideneamino-piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
2-Methoxymethyl-1-methylideneamino-pyridine: A compound with a pyridine ring, exhibiting different reactivity and applications.
Uniqueness
(S)-2-Methoxymethyl-1-methylideneamino-pyrrolidine is unique due to its specific chiral configuration and the presence of both methoxymethyl and methylideneamino groups. This combination of features makes it a valuable intermediate for the synthesis of enantiomerically pure compounds and for studying chiral interactions in biological systems.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanimine |
InChI |
InChI=1S/C7H14N2O/c1-8-9-5-3-4-7(9)6-10-2/h7H,1,3-6H2,2H3/t7-/m0/s1 |
InChI Key |
OINQCAWDWPQCDV-ZETCQYMHSA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1N=C |
Canonical SMILES |
COCC1CCCN1N=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















